2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide 2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1115896-53-1
VCID: VC6567128
InChI: InChI=1S/C23H20N4O2S2/c1-14-7-6-10-17(11-14)25-20(29)13-30-23-26-18(12-19(28)27-23)21-15(2)24-22(31-21)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,25,29)(H,26,27,28)
SMILES: CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C
Molecular Formula: C23H20N4O2S2
Molecular Weight: 448.56

2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

CAS No.: 1115896-53-1

Cat. No.: VC6567128

Molecular Formula: C23H20N4O2S2

Molecular Weight: 448.56

* For research use only. Not for human or veterinary use.

2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide - 1115896-53-1

CAS No. 1115896-53-1
Molecular Formula C23H20N4O2S2
Molecular Weight 448.56
IUPAC Name N-(3-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H20N4O2S2/c1-14-7-6-10-17(11-14)25-20(29)13-30-23-26-18(12-19(28)27-23)21-15(2)24-22(31-21)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,25,29)(H,26,27,28)
Standard InChI Key XLRPOYWMRUFTTI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Composition

The IUPAC name of the compound, N-(3-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide, reflects its intricate architecture. Its molecular formula, C₂₃H₂₀N₄O₂S₂, corresponds to a molecular weight of 448.56 g/mol. Key structural components include:

  • A 3-methylphenyl acetamide group at the N-terminus.

  • A sulfanyl bridge linking the acetamide to a pyrimidin-2-yl ring.

  • A 4-methyl-2-phenyl-1,3-thiazol-5-yl substituent at the pyrimidine’s 4-position.

Table 1: Molecular Identity of 2-{[4-(4-Methyl-2-Phenyl-1,3-Thiazol-5-Yl)-6-Oxo-1,6-Dihydropyrimidin-2-Yl]Sulfanyl}-N-(3-Methylphenyl)Acetamide

PropertyValueSource
CAS No.1115896-53-1
Molecular FormulaC₂₃H₂₀N₄O₂S₂
Molecular Weight448.56 g/mol
IUPAC NameN-(3-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
SMILESCC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C

Stereochemical and Electronic Properties

The compound is achiral, as confirmed by its absence of stereogenic centers in the SMILES notation. Computational analyses predict a polar surface area (PSA) of 67.99 Ų and logP/logD values of 5.51 and 5.19, respectively, indicating moderate lipophilicity . These properties suggest favorable membrane permeability but potential challenges in aqueous solubility (logSw = -5.90) .

Synthesis and Reaction Pathways

Table 2: Key Synthetic Intermediates and Reagents

StepIntermediate/ReagentRole
14-Methyl-2-phenylthiazole-5-carbaldehydeThiazole precursor
2Ethyl acetoacetatePyrimidinone cyclization agent
3N-(3-Methylphenyl)-2-chloroacetamideSulfanyl bridge incorporation

Optimization Challenges

The synthesis is complicated by:

  • Regioselectivity issues during thiazole-pyrimidine fusion.

  • Oxidation sensitivity of the dihydropyrimidinone ring, necessitating inert atmosphere conditions.

  • Purification hurdles due to the compound’s high logP, often requiring reverse-phase chromatography .

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

Experimental solubility data remain limited, but calculated logSw (-5.90) predicts poor aqueous solubility, aligning with its lipophilic profile . The logD₇.₄ of 5.19 suggests strong partitioning into lipid membranes, a trait shared with structurally related anticancer agents .

Table 3: Calculated Physicochemical Parameters

ParameterValueMethod/SoftwareSource
logP5.51Atom-based
logD₇.₄5.19Consensus
Polar Surface Area67.99 ŲErtl’s method
Hydrogen Bond Donors2SMILES analysis

Metabolic Stability

Though in vivo data are unavailable, the presence of:

  • Esterase-sensitive acetamide groups

  • Oxidizable sulfur atoms
    suggests potential hepatic metabolism via hydrolysis and sulfoxidation pathways .

CompoundIC₅₀ (EGFR)IC₅₀ (COX-2)logPSource
Target CompoundPendingPending5.51
L966-0023 (Analog)0.48 μM1.2 μM5.51
F143-0122 (Heterocyclic)2.1 μM3.8 μM4.06

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • 3-Methylphenyl vs. Chlorophenyl: Replacement of chloro-substituents (as in L966-0023 ) with methyl groups enhances metabolic stability but reduces electrophilic reactivity.

  • Sulfanyl vs. Sulfonyl Bridges: The sulfanyl linker in the target compound improves membrane permeability compared to sulfone-containing analogs (e.g., F143-0122 ) but may increase oxidative degradation risks .

Computational ADME Predictions

Volsurf+ modeling of the target compound indicates:

  • Moderate Caco-2 permeability (Papp = 12.3 × 10⁻⁶ cm/s).

  • High plasma protein binding (>95%) due to aromatic stacking interactions.

  • Likely CYP3A4-mediated metabolism, necessitating co-administration with enzyme inhibitors in therapeutic settings .

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